molecular formula C29H48N12O11S2 B608416 Acetylated cys-asn-pro-arg-gly-asp-cys-NH2 CAS No. 154447-41-3

Acetylated cys-asn-pro-arg-gly-asp-cys-NH2

Cat. No. B608416
M. Wt: 804.89
InChI Key: PXQMYFXMGZFGFB-DYKIIFRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 366763 is a peptidyl fibrinogen receptor antagonist.

Scientific Research Applications

Interaction with Metal Ions

Acetylated Cys-Asn-Pro-Arg-Gly-Asp-Cys-NH2 and similar peptides are highly effective ligands for metal ions like Ni(2+), Zn(2+), and Cd(2+). These peptides, with their Cys-Xaa-Cys motif, play a crucial role in metal ion coordination, with sulfur atoms being key donors. This characteristic makes them valuable in studying metal-protein interactions and could be relevant in understanding the mechanisms of enzymes like acetyl coenzyme A synthase (Kulon et al., 2007).

Prostaglandin Synthetase Interaction

Prostaglandin endoperoxide synthetase, an enzyme with significant physiological roles, interacts with acetylated peptides in a way that leads to acetylation of specific protein residues. This interaction is essential for understanding the modification of enzymes by therapeutic agents like aspirin (van der Ouderaa et al., 1980).

Enhancing Transdermal Peptide Delivery

Studies on transdermal delivery enhancement have utilized peptides, including acetylated forms, to evaluate their permeation rates. The research here provides insights into how modifications like acetylation can impact the transdermal delivery of therapeutic peptides (Zhang et al., 2014).

Impact on Enzyme Catalysis

Investigations into the catalytic triad of enzymes like arylamine N-acetyltransferases have shown that acetylated peptides can provide insights into the mechanism of acetyl transfer in these enzymes. This research is crucial for understanding how enzymes metabolize various compounds, with implications in drug metabolism and disease treatment (Sandy et al., 2005).

Role in Angiogenesis and Tumor Growth

Certain acetylated peptides, like CDPGYIGSR-NH2, derived from larger protein sequences, have been found to inhibit angiogenesis and tumor growth. These findings are significant in cancer research, offering potential pathways for therapeutic interventions (Sakamoto et al., 1991).

properties

CAS RN

154447-41-3

Product Name

Acetylated cys-asn-pro-arg-gly-asp-cys-NH2

Molecular Formula

C29H48N12O11S2

Molecular Weight

804.89

IUPAC Name

(S)-3-(2-((S)-2-((S)-1-(acetyl-L-cysteinyl-L-asparaginyl)pyrrolidine-2-carboxamido)-5-guanidinopentanamido)acetamido)-4-(((R)-1-amino-3-mercapto-1-oxopropan-2-yl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C29H48N12O11S2/c1-13(42)36-18(12-54)26(50)39-16(8-20(30)43)28(52)41-7-3-5-19(41)27(51)38-14(4-2-6-34-29(32)33)24(48)35-10-21(44)37-15(9-22(45)46)25(49)40-17(11-53)23(31)47/h14-19,53-54H,2-12H2,1H3,(H2,30,43)(H2,31,47)(H,35,48)(H,36,42)(H,37,44)(H,38,51)(H,39,50)(H,40,49)(H,45,46)(H4,32,33,34)/t14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

PXQMYFXMGZFGFB-DYKIIFRCSA-N

SMILES

SC[C@@H](C(N)=O)NC([C@H](CC(O)=O)NC(CNC([C@H](CCCNC(N)=N)NC([C@H]1N(C([C@H](CC(N)=O)NC([C@H](CS)NC(C)=O)=O)=O)CCC1)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 366763;  L-366763;  L366763;  L-366,763;  L 366,763;  L366,763; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylated cys-asn-pro-arg-gly-asp-cys-NH2
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Acetylated cys-asn-pro-arg-gly-asp-cys-NH2
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Acetylated cys-asn-pro-arg-gly-asp-cys-NH2

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